
6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a picolinic acid core. The molecular formula of this compound is C7H2ClF3N2O4, and it has a molecular weight of 270.55 g/mol . The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of picolinic acid, followed by nitration and trifluoromethylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective introduction of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 6-Chloro-3-amino-5-(trifluoromethyl)picolinic acid.
Substitution: 6-Substituted-3-nitro-5-(trifluoromethyl)picolinic acid derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to potential antimicrobial or anticancer effects. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethyl)picolinic acid: Similar structure but lacks the chloro and nitro groups.
3-Chloro-5-(trifluoromethyl)picolinic acid: Similar structure but lacks the nitro group.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but lacks the chloro and nitro groups.
Uniqueness
6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is unique due to the presence of all three functional groups (chloro, nitro, and trifluoromethyl) on the picolinic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H2ClF3N2O4 |
|---|---|
Peso molecular |
270.55 g/mol |
Nombre IUPAC |
6-chloro-3-nitro-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H2ClF3N2O4/c8-5-2(7(9,10)11)1-3(13(16)17)4(12-5)6(14)15/h1H,(H,14,15) |
Clave InChI |
RPUXBHZEVJHCGR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1[N+](=O)[O-])C(=O)O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13925750.png)

![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)
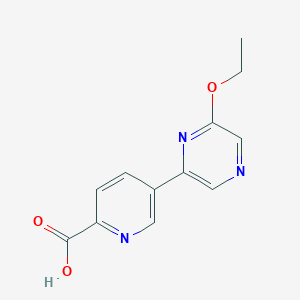
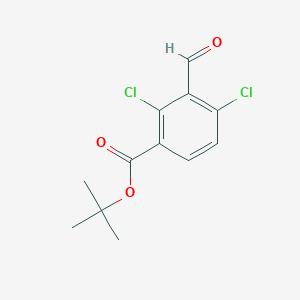
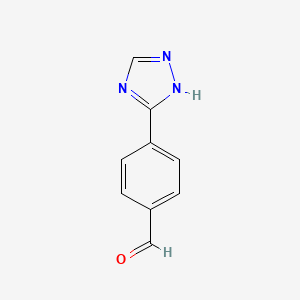

![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
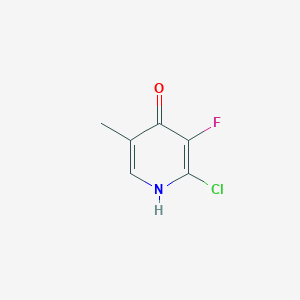
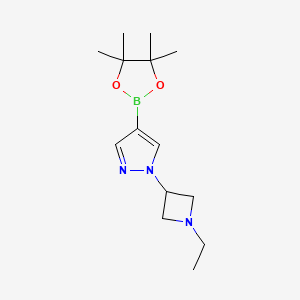
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)
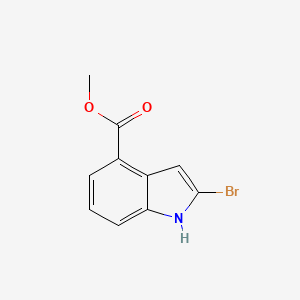
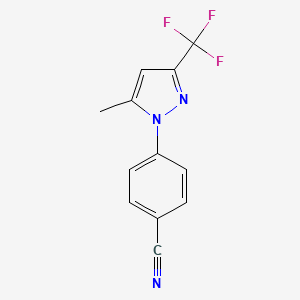
![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)
